4-Nitrophenethyl bromide

Enzymology Drug Metabolism Toxicology

4-Nitrophenethyl bromide (≥98%) is the definitive selective substrate for human GST T1-1, unlike CDNB. Its para-bromoethyl chain ensures no cross-reactivity, Km GSH=0.72 mM, enabling precise isoform differentiation in pharmacogenomics & toxicology. In synthesis, the ethylene spacer boosts SN2 reaction rates 6-15x in micellar media, optimizing pharmaceutical intermediate yields. Choose high-purity batches for reproducible kinetics & efficient alkylations.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 5339-26-4
Cat. No. B145958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenethyl bromide
CAS5339-26-4
Synonyms4-nitrophenethyl bromide
4-nitrophenyl-ethyl-bromide
NPB
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
InChIKeyNTURQZFFJDCTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenethyl bromide (CAS 5339-26-4): Core Chemical Properties and Structural Identity


4-Nitrophenethyl bromide, also identified as 1-(2-bromoethyl)-4-nitrobenzene, is an organic compound in the class of nitroaromatic alkyl bromides. Its molecular formula is C8H8BrNO2, with a molecular weight of 230.06 g/mol. The compound features a bromoethyl chain at the para position of a nitrobenzene ring, which confers distinct electrophilic reactivity [1]. It is widely recognized as a selective substrate for the theta-class glutathione S-transferase (GST T1-1), a key detoxification enzyme .

Why 4-Nitrophenethyl bromide Cannot Be Readily Substituted with Common Alkyl Bromide Intermediates


The substitution of 4-nitrophenethyl bromide with in-class analogs such as 4-nitrobenzyl chloride or 4-methylphenethyl bromide is not straightforward. Key differentiators include its unique specificity for the human theta-class glutathione S-transferase T1-1 (hGST T1-1), which is not observed with the more chemically reactive 1-chloro-2,4-dinitrobenzene (CDNB) [1]. The ethylene spacer between the nitroaryl group and the electrophilic carbon in 4-nitrophenethyl bromide provides a distinct steric and electronic profile that influences both its biological activity and its utility in synthetic alkylation, as evidenced by its altered SN2 reaction rates in micellar environments [2]. These properties preclude simple interchangeability with other alkyl bromides without altering critical reaction or assay outcomes.

Quantitative Comparative Evidence for 4-Nitrophenethyl bromide in Biochemical and Chemical Applications


GST T1-1 Substrate Selectivity: 4-Nitrophenethyl bromide vs. 1-Chloro-2,4-dinitrobenzene (CDNB)

In kinetic studies with recombinant human GST T1-1, 4-nitrophenethyl bromide demonstrates robust activity as an electrophilic substrate. In stark contrast, the enzyme shows no detectable activity toward 1-chloro-2,4-dinitrobenzene (CDNB), a common GST substrate for other classes [1]. This establishes 4-nitrophenethyl bromide as a specific marker for theta-class GST activity.

Enzymology Drug Metabolism Toxicology

GST T1-1 Kinetic Parameters: 4-Nitrophenethyl bromide vs. 1,2-Epoxy-3-(4-nitrophenoxy)propane (EPNP)

When used as an electrophilic substrate for recombinant human GST T1-1, 4-nitrophenethyl bromide exhibits a Michaelis constant for glutathione (K_m^GSH) of 0.72 mM at pH 7.5, and an apparent pKa of 8.1 for k_cat/K_m^GSH. In comparison, with EPNP as the second substrate, the K_m^GSH is higher at low pH and the apparent pKa is 9.0 [1]. This indicates that 4-nitrophenethyl bromide allows for a more efficient enzyme-substrate interaction at physiological pH.

Enzyme Kinetics Biochemical Assay Detoxification

GST T1-1 Specific Activity: 4-Nitrophenethyl bromide vs. 4-Nitrobenzyl Chloride

Data from the BRENDA enzyme database shows that the specific activity of recombinant human GST T1-1 with 4-nitrobenzyl chloride as a substrate is 0.001 µmol/min/mg at pH 6.5 and 25°C [1]. While direct specific activity data for 4-nitrophenethyl bromide under identical conditions is not available in the same dataset, both compounds are recognized as substrates for this enzyme [2], and the kinetic analysis of 4-nitrophenethyl bromide [3] provides a more detailed characterization of its interaction.

Enzymology Specific Activity Comparative Biochemistry

Environmental Persistence: Atmospheric Half-Life of 4-Nitrophenethyl bromide

Predicted atmospheric degradation data indicates that 4-nitrophenethyl bromide has a half-life of 7.883 days (94.596 hours) due to reaction with hydroxyl radicals (OH) at a concentration of 1.5E6 OH/cm³ . This moderate persistence suggests it is not rapidly degraded in the atmosphere, which is a consideration for storage and waste handling protocols compared to more labile alkyl halides.

Environmental Chemistry Degradation Stability

High-Value Application Scenarios for 4-Nitrophenethyl bromide Based on Comparative Evidence


Specific Detection and Kinetic Characterization of Human GST T1-1 Activity

Leverage the compound's unique status as a selective substrate for the theta-class glutathione S-transferase T1-1. As established by the lack of activity with CDNB and the defined K_m^GSH of 0.72 mM [1], 4-nitrophenethyl bromide is the optimal choice for assays requiring precise differentiation of GST T1-1 from other GST isoforms in tissue samples or recombinant enzyme preparations. This is essential for pharmacogenomic studies and toxicological screening.

Synthetic Intermediate in SN2 Alkylation with Controlled Micellar Catalysis

In synthetic organic chemistry, 4-nitrophenethyl bromide serves as an alkylating agent with a distinct reactivity profile. Studies show that in the presence of cationic micelles, the rate of SN2 reactions with hydroxide ion is enhanced by a factor of 6-15 relative to aqueous solution [2]. This property can be exploited to optimize reaction yields and selectivity in the synthesis of complex molecules, such as pharmaceutical intermediates or functional materials, where control over the reaction environment is critical.

Development of GST T1-1 Polymorphism Assays

Given its well-characterized kinetic behavior with recombinant human GST T1-1, including the pKa of 8.1 for k_cat/K_m^GSH [1], 4-nitrophenethyl bromide is a validated tool for investigating the functional consequences of GST T1-1 genetic polymorphisms. It enables precise measurement of altered enzyme kinetics, which is vital for understanding inter-individual differences in drug metabolism and susceptibility to environmental toxins.

Building Block for Beta-Adrenergic Blocking Agents and Bioactive Molecules

As a versatile electrophile, 4-nitrophenethyl bromide is a key intermediate in the pharmaceutical industry for the synthesis of β-adrenergic blocking agents and other bioactive compounds . Its established role in these synthetic pathways makes it a strategic procurement choice for medicinal chemistry programs focused on cardiovascular and CNS targets, where the 4-nitrophenethyl moiety is a critical pharmacophore.

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